Amchem R 14

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

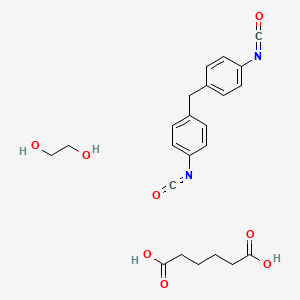

Hexanedioic acid, polymer with 1,2-ethanediol and 1,1’-methylenebis(4-isocyanatobenzene) is a complex polymeric compoundThis compound is known for its applications in the production of polyurethanes, which are widely used in various industries due to their versatility and durability .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of hexanedioic acid, polymer with 1,2-ethanediol and 1,1’-methylenebis(4-isocyanatobenzene) involves a stepwise polymerization process:

Polyester Formation: Hexanedioic acid reacts with 1,2-ethanediol under esterification conditions to form a polyester.

Polyurethane Formation: The resulting polyester is then reacted with 1,1’-methylenebis(4-isocyanatobenzene) to form the polyurethane polymer.

Industrial Production Methods

In industrial settings, the production of this polymer is carried out in large reactors where precise control of temperature, pressure, and reactant ratios is maintained to ensure high yield and quality. The process may also involve the use of solvents to facilitate the reactions and improve the handling of the polymer .

Analyse Des Réactions Chimiques

Stability and Reactivity of Tetrafluoromethane (CF₄)

Key Properties

| Property | Value |

|---|---|

| Chemical formula | CF₄ |

| Molecular weight | 88.01 g/mol |

| Boiling point | -127.8°C |

| Flammability | Non-flammable |

| Stability | Highly stable; no decomposition under standard conditions |

-

Strong C–F bonds : Bond dissociation energy ~552 kJ/mol.

-

Lack of polarizability : Prevents nucleophilic/electrophilic attacks.

-

Thermal stability : Decomposition occurs only above 1,100°C ( ).

Plasma-Enhanced Reactions

CF₄ participates in reactions under extreme conditions (e.g., plasma environments):

| Reaction | Conditions | Products |

|---|---|---|

| CF₄ + H₂ → | Plasma discharge, 300–500°C | CF₃H, CF₂H₂, CH₄, HF |

| CF₄ + O₂ → | High-temperature plasma | COF₂, CO₂, F₂ |

These reactions are industrially relevant for semiconductor etching but are not spontaneous under ambient conditions ( ).

Photodissociation

Under vacuum ultraviolet (VUV) light (λ < 120 nm):

CF4+hν→CF3+F

This radical pathway is transient, with rapid recombination in the absence of reactive substrates.

Hazardous Decomposition Products

CF₄ does not produce hazardous byproducts under normal storage or usage conditions. In fires or arc scenarios:

-

Potential byproducts : HF (corrosive), COF₂ (toxic).

-

Safety mitigations : Use SCBA and acid-resistant materials during emergency handling ( ).

Comparative Analysis with Other Halocarbons

| Property | CF₄ (R-14) | CCl₃F (R-11) |

|---|---|---|

| Ozone Depletion Potential (ODP) | 0 | 1.0 |

| Global Warming Potential (GWP) | 7,390 | 4,750 |

| Reactivity with OH | None | Slow |

CF₄’s environmental impact stems from its extreme atmospheric lifetime (~50,000 years) rather than chemical reactivity ( ).

Research Gaps and Limitations

-

No peer-reviewed studies on CF₄’s catalytic activation or low-temperature reactions were identified in the provided sources.

-

Experimental data on CF₄’s behavior in supercritical fluids or ionic liquids remains absent.

Applications De Recherche Scientifique

Hexanedioic acid, polymer with 1,2-ethanediol and 1,1’-methylenebis(4-isocyanatobenzene) has numerous applications in scientific research:

Chemistry: Used as a model compound to study polymerization reactions and the properties of polyurethanes.

Biology: Investigated for its biocompatibility and potential use in biomedical devices and tissue engineering.

Industry: Widely used in the production of foams, coatings, adhesives, and elastomers.

Mécanisme D'action

The mechanism of action of hexanedioic acid, polymer with 1,2-ethanediol and 1,1’-methylenebis(4-isocyanatobenzene) primarily involves the formation of strong covalent bonds between the monomeric units. The isocyanate groups of MDI react with the hydroxyl groups of the polyester to form urethane linkages, resulting in a highly cross-linked and durable polymer network . This network structure imparts the polymer with its characteristic mechanical strength and chemical resistance .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Hexanedioic acid, polymer with 1,4-butanediol and 1,2-ethanediol .

- Hexanedioic acid, polymer with 1,4-butanediol, 1,2-ethanediol, and 1,1’-methylenebis(4-isocyanatobenzene) .

Uniqueness

Hexanedioic acid, polymer with 1,2-ethanediol and 1,1’-methylenebis(4-isocyanatobenzene) is unique due to its specific combination of monomers, which results in a polymer with distinct mechanical and chemical properties. The presence of MDI provides the polymer with enhanced rigidity and thermal stability compared to other similar polyurethanes .

Propriétés

Numéro CAS |

25931-01-5 |

|---|---|

Formule moléculaire |

C23H26N2O8 |

Poids moléculaire |

458.5 g/mol |

Nom IUPAC |

ethane-1,2-diol;hexanedioic acid;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene |

InChI |

InChI=1S/C15H10N2O2.C6H10O4.C2H6O2/c18-10-16-14-5-1-12(2-6-14)9-13-3-7-15(8-4-13)17-11-19;7-5(8)3-1-2-4-6(9)10;3-1-2-4/h1-8H,9H2;1-4H2,(H,7,8)(H,9,10);3-4H,1-2H2 |

Clé InChI |

OVKJEATWTKQYAM-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1CC2=CC=C(C=C2)N=C=O)N=C=O.C(CCC(=O)O)CC(=O)O.C(CO)O |

SMILES canonique |

C1=CC(=CC=C1CC2=CC=C(C=C2)N=C=O)N=C=O.C(CCC(=O)O)CC(=O)O.C(CO)O |

Apparence |

Solid powder |

Pictogrammes |

Irritant; Health Hazard |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Amchem R 14; R-14; R 14; R14; Polyurethane Y-195 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.